Pentacene

Catalog No.
S594806
CAS No.
135-48-8
M.F
C22H14
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentacene

CAS Number

135-48-8

Product Name

Pentacene

IUPAC Name

pentacene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H

InChI Key

SLIUAWYAILUBJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Synonyms

2,3:6,7-Dibenzanthracene; Benzo[b]naphthacene; Dibenz[b,i]anthracene; NSC 90784; lin-Dibenzanthracene; lin-Naphthoanthracene

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Organic Field-Effect Transistors (OFETs)

Pentacene is widely recognized as a benchmark material for research in organic field-effect transistors (OFETs) []. Its exceptional charge carrier mobility, exceeding 1.5 cm²/V∙s in thin films, surpasses that of conventional semiconductors []. This property makes it a valuable candidate for developing high-performance OFETs with potential applications in flexible and low-cost electronics.

Researchers have extensively investigated the factors influencing pentacene's performance in OFETs, including the molecular orientation within the device []. Techniques like Raman spectroscopy aid in analyzing the orientation, which significantly impacts charge transport and device performance [].

Optoelectronic Devices

Beyond OFETs, pentacene holds promise for various optoelectronic devices due to its photo response and luminescence properties []. Research is ongoing to explore its potential in:

  • Organic light-emitting diodes (OLEDs): Pentacene's ability to emit light upon electrical stimulation makes it a potential candidate for developing efficient and color-tunable OLEDs [].
  • Photodetectors: Pentacene's sensitivity to light allows for the development of sensitive photodetectors, which can be used in various applications, including optical communication and imaging [].

Model System for Organic Semiconductors

Pentacene serves as a valuable model system for studying fundamental aspects of organic semiconductors []. Its well-defined structure and well-understood properties allow researchers to gain deeper insights into the behavior of organic materials at the molecular level. This knowledge contributes to the development of new and improved organic electronic materials with enhanced performance.

Exploration of New Materials and Fabrication Techniques

Research efforts are constantly exploring new avenues for utilizing pentacene. This includes:

  • Developing pentacene derivatives: Modifying pentacene's molecular structure can lead to materials with tailored properties, potentially overcoming limitations like air sensitivity and improving compatibility with specific device fabrication techniques [].
  • Investigating novel deposition methods: Researchers are exploring alternative methods for depositing pentacene thin films, aiming to achieve improved control over film morphology and device performance [].

Pentacene (C<sub>22</sub>H<sub>14</sub>) is a polycyclic aromatic hydrocarbon (PAH) consisting of five linearly fused benzene rings []. This planar structure makes it a highly conjugated compound, a key feature for its semiconducting properties []. Pentacene holds significant value in scientific research due to its potential applications in organic electronics, particularly organic field-effect transistors (OFETs) [, ].


Molecular Structure Analysis

The key feature of pentacene's structure is its planarity, achieved by the linear fusion of five benzene rings. This planarity allows for efficient delocalization of electrons across the conjugated system, facilitating its semiconducting behavior []. The extended π-electron system also contributes to its ultraviolet (UV) and visible light absorption properties [].

Another notable aspect of the structure is the lack of functional groups. This absence contributes to its susceptibility to oxidation by air and light, hindering its stability in ambient conditions [].


Chemical Reactions Analysis

Synthesis

Pentacene synthesis can be achieved through various methods, including the Diels-Alder reaction between naphthalene and 1,4-benzoquinone followed by a series of dehydrations.

Decomposition

Pentacene is sensitive to oxidation, readily reacting with oxygen to form pentacene-quinone []. This limits its stability and requires careful handling in research settings.

Chemical Equation:

C<sub>22</sub>H<sub>14</sub> (pentacene) + O<sub>2</sub> (oxygen) -> C<sub>22</sub>H<sub>12</sub>O<sub>2</sub> (pentacene-quinone) []

Other Relevant Reactions

Due to its semiconducting properties, pentacene can participate in reactions involving charge transfer upon interaction with other molecules or electrodes [].


Physical And Chemical Properties Analysis

  • Melting Point: 300 °C (sublimes at 372 °C) []
  • Boiling Point: 40-43 °C (at 0.15 torr) []
  • Solubility: Insoluble in water, slightly soluble in organic solvents []
  • Stability: Light and air sensitive, prone to oxidation []
  • Color: Purple powder []

Pentacene's mechanism of action lies in its ability to transport charge carriers (holes) efficiently due to the delocalized π-electron system in its conjugated structure []. This allows for its application in OFETs, where pentacene thin films can function as the channel layer for controlling current flow.

  • Toxicity: Limited data available on specific toxicity, but PAHs are generally considered carcinogens [].
  • Flammability: Flammable, handle with care and proper ventilation [].
  • Reactivity: Air and light sensitive, prone to oxidation [].

  • Oxidation: Exposure to air and light leads to the oxidation of pentacene, resulting in a color change and the formation of by-products such as pentacene-6,13-dione .
  • Reaction with Sulfur: Pentacene can react with elemental sulfur in a chlorinated solvent to form hexathiapentacene, which exhibits interesting resonance structures and aromatic stacking interactions .
  • Tautomeric Equilibrium: A tautomeric equilibrium exists between 6-methylene-6,13-dihydropentacene and 6-methylpentacene, favoring the methylene compound under normal conditions. Heating can shift this equilibrium slightly towards pentacene .

Pentacene can be synthesized through several methods:

  • Elbs Reaction: A classic method involving the reaction of suitable precursors under specific conditions.
  • Improved Synthesis: Recent advancements allow for a rapid synthesis using 6,13-dihydro-6,13-dihydroxypentacene with hydrochloric acid and tin(II) chloride in solvents like dimethylformamide or acetone, achieving high yields (≥90%) within minutes .
  • Extrusion Method: This method involves the thermal extrusion of carbon monoxide from a precursor compound at elevated temperatures (around 150 °C) .

Pentacene has diverse applications primarily in the field of organic electronics:

  • Organic Field-Effect Transistors (OFETs): It serves as a p-type semiconductor due to its high carrier mobility (approximately 1 cm²/V·s) and has been extensively studied for use in thin-film transistors .
  • Solar Cells: Pentacene is used in heterojunction solar cells paired with fullerene derivatives (C60), achieving power conversion efficiencies above 2.7% .
  • Light Emitting Diodes: Its properties make it suitable for incorporation into light-emitting diode devices .

Studies on pentacene interactions focus on its behavior in various electronic devices and its stability under different environmental conditions:

  • Stability Studies: Research indicates that pentacene's stability can be significantly affected by exposure to oxygen and moisture, which leads to rapid degradation.
  • Charge Transport Studies: Investigations into charge transport mechanisms reveal that pentacene exhibits substantial hole mobility, making it ideal for use in organic semiconductors .

Pentacene belongs to a class of compounds known as acenes, which include other linear polycyclic aromatic hydrocarbons. Here are some similar compounds:

CompoundStructure DescriptionKey Characteristics
TetraceneFour linearly fused benzene ringsLower stability compared to pentacene; used in organic electronics.
HexaceneSix linearly fused benzene ringsLess studied; potential for higher mobility but more instability.
AnthraceneThree linearly fused benzene ringsCommonly used in dyes; higher stability than pentacene but lower mobility.
CoroneneSix benzene rings arranged in a circleHigh symmetry; good electronic properties but less practical for thin films.

Pentacene stands out due to its high mobility and extensive research focus on its applications in organic electronics despite its sensitivity to oxidation and degradation .

Thermal evaporation remains the most widely employed method for depositing high-quality pentacene thin films. This technique is particularly valuable due to its ability to produce films with low contamination rates and precisely controlled deposition parameters, resulting in well-ordered crystalline structures essential for optimal electronic performance.

Fundamental Principles and Methodologies

Thermal evaporation of pentacene is typically conducted in high to ultra-high vacuum environments (10^-6–10^-12 Torr), where the material is heated to sublimation temperature while the substrate is positioned to receive the vapor phase molecules. Two primary variations exist: Organic Molecular Beam Deposition (OMBD) and Organic Vapor Phase Deposition (OVPD). OMBD operates at higher vacuum levels with direct molecule-to-substrate transfer, while OVPD utilizes a carrier gas to transport evaporated molecules to the substrate at relatively lower vacuum pressures.

Critical Process Parameters

The performance characteristics of pentacene films are highly dependent on several key deposition parameters, including substrate temperature, deposition rate, chamber pressure, and substrate surface treatments. Research has demonstrated that these parameters significantly influence the molecular packing, crystallinity, grain size, and ultimately the electronic properties of the resulting films.

Table 1: Influence of Key Parameters on Pentacene Thin Film Properties

ParameterTypical RangeEffect on Film StructureEffect on Electronic Properties
Substrate Temperature25°C to 80°CHigher temperatures promote larger crystalline domainsOptimal mobility at 60°C for most configurations
Deposition Rate0.1-20 Å/sLower rates yield more ordered filmsHigher rates (>20 Å/s) reduce mobility by over 20 times
Chamber Pressure10^-6-10^-12 TorrLower pressures reduce impurity incorporationHigher purity correlates with improved carrier mobility
Substrate SurfaceVarious treatments (e.g., HMDS, OTS)Modifies molecular orientation and initial growthHydrophobic treatments improve crystallinity and device performance

Polymorphism in Deposited Films

One of the most fascinating aspects of pentacene thin films is their tendency to form different crystalline polymorphs depending on deposition conditions and film thickness. Three distinct phases have been observed in pentacene films deposited on silicon dioxide: (1) a monolayer phase at the substrate interface, (2) a thin-film phase with molecules standing slightly inclined (~3°) relative to the surface normal, and (3) the Campbell bulk phase with greater molecular inclination.

Research has revealed that the thin-film phase (with 15.5 Å d-spacing) typically dominates at lower thicknesses, while films exceeding approximately 50 nm begin to develop the bulk phase (14.5 Å d-spacing). This phase evolution significantly impacts electronic performance, as the thin-film phase generally provides superior charge transport characteristics due to its more favorable π-π stacking orientation.

Additionally, recent studies have identified a third polymorph, the Holmes phase, which appears in thicker films (>300 nm) with crystallites inclined at approximately 21° relative to the substrate. This phase evolution affects not only electronic properties but also the morphological characteristics visible through atomic force microscopy and other surface characterization techniques.

Solution-Processable Synthesis Routes for Functionalized Pentacenes

While pristine pentacene offers excellent electronic properties, its extremely low solubility in common organic solvents presents significant processing challenges. This limitation has driven extensive research into the development of soluble pentacene derivatives and precursors that can be solution-processed and then converted to active pentacene-based semiconductors.

Soluble Precursor Approaches

A key strategy involves the synthesis of pentacene precursors that maintain solubility in common organic solvents while allowing conversion to pentacene through simple post-deposition treatments. One notable example is the 13,6-N-sulfinylacetamidopentacene precursor, which can be dissolved in chloroform (15 mg/mL), spin-coated onto substrates, and then thermally converted to pentacene by heating at 200°C for just one minute.

The conversion of these precursors typically occurs through thermally-activated elimination reactions, producing pentacene films with morphologies and electronic properties comparable to those produced through vacuum deposition methods. This approach enables the use of solution-processing techniques like spin-coating, dip-coating, and inkjet printing, dramatically reducing manufacturing costs and enabling large-area electronics on flexible substrates.

Direct Synthesis Methods

Several synthetic pathways to pentacene have been developed, each with distinct advantages and limitations:

  • From dihydropentacenes: This approach involves dehydrogenation of dihydropentacene precursors, typically using transition metal catalysts. While effective, these methods often require relatively harsh conditions.

  • From pentacene-6,13-dione: The reduction of pentacene-6,13-dione represents another important synthetic route. Multiple reducing systems have been employed, including aluminum in cyclohexanol (5-51% yield) and Al/HgCl₂ mixtures in cyclohexanol/carbon tetrachloride (54% yield). However, these approaches often require extended reaction times and high-boiling solvents, potentially accelerating pentacene degradation.

  • From 6,13-dihydro-6,13-dihydroxypentacene: This precursor can be converted to pentacene through several pathways. Traditional methods employed potassium iodide and sodium hyposulfite in boiling acetic acid (67% yield). More recently, an improved method using SnCl₂ and HCl in acetone or DMF has demonstrated rapid conversion (1-2 minutes) with excellent yields (≥90%).

Table 2: Comparison of Pentacene Synthesis Methods

Synthesis RouteStarting MaterialReaction ConditionsYieldReaction TimeAdvantages/Limitations
DehydrogenationDihydropentacenesPd/C catalyst59%HoursMultiple steps required
ReductionPentacene-6,13-dioneAl in cyclohexanol5-51%DaysLong reaction time, variable yield
ReductionPentacene-6,13-dioneAl/HgCl₂ in cyclohexanol/CCl₄54%DaysToxic reagents, regulated solvents
ReductionPentacene-6,13-dioneLiAlH₄, then HCl54%HoursRequires multiple treatments
Reduction6,13-dihydro-6,13-dihydroxypentaceneKI/Na₂S₂O₄ in AcOH67%3 hoursModerate yield, extended heating
Reduction6,13-dihydro-6,13-dihydroxypentaceneSnCl₂/HCl in acetone or DMF≥90%1-2 minutesRapid, high-yielding, scalable

Functionalized Pentacenes

The introduction of functional groups at specific positions of the pentacene core has emerged as a powerful strategy to enhance solubility while modulating electronic properties. The most successful approach involves the attachment of trialkylsilylethynyl groups at the 6,13-positions of pentacene, creating derivatives like TIPS-pentacene (6,13-bis[(triisopropylsilyl)ethynyl]pentacene).

These functionalized pentacenes not only exhibit dramatically improved solubility but also demonstrate altered crystal packing that can enhance charge transport in electronic devices. Furthermore, the additional substitution of perfluoroalkyl or other groups allows fine-tuning of electronic properties, solubility profiles, and environmental stability.

The synthesis of these functionalized pentacenes typically proceeds through the addition of lithiated acetylenes to pentacenequinone, followed by deoxygenation of the resulting diol using a reducing agent such as SnCl₂ or a combination of KI and Na₂HPO₂.

Naphthalene Flux-Assisted Crystallization Mechanisms

While thermal evaporation methods are excellent for thin film production, the growth of larger pentacene crystals suitable for fundamental studies and specialized applications requires alternative approaches. The naphthalene flux method has emerged as a particularly promising technique for growing pentacene crystals of substantial size and quality.

Methodology and Experimental Setup

The naphthalene flux method employs naphthalene (melting point: 80.2°C) as both solvent and transport medium for pentacene crystallization. This approach is particularly valuable because pentacene decomposes above its melting point, making traditional melt growth techniques inapplicable.

The experimental setup typically consists of a vacuum-sealed H-shaped glass tube or metal vessel with ultrahigh-vacuum compatible flanges, placed within two-zone aluminum heating blocks with independent temperature control. Pentacene and naphthalene are loaded into one side of the apparatus, while the other side remains empty for later naphthalene collection.

Growth Parameters and Process Control

The crystal growth process occurs through several carefully controlled stages:

  • Complete dissolution: Pentacene is dissolved in naphthalene by raising both sides of the apparatus to elevated temperatures (typically >200°C).

  • Controlled cooling: The growth side is maintained at a slightly higher temperature than the collection side, and both are slowly cooled to facilitate crystal formation.

  • Naphthalene collection: The collection side is cooled more rapidly than the growth side, allowing naphthalene to transfer via vapor transport while leaving pentacene crystals behind.

The solubility of pentacene in naphthalene reaches approximately 0.15 wt% at 230°C and increases at higher temperatures, providing sufficient concentration for effective crystal growth. This relatively high solubility also suggests potential for inkjet printing applications.

Crystal Characteristics and Morphology

Crystals produced through the naphthalene flux method exhibit several distinctive characteristics:

  • Size and appearance: Plate-like crystals approaching 1 cm in size with flat surfaces and single-crystal-like appearance.

  • Crystal structure: Predominantly "bulk type" polymorph with 14.5 Å interlayer spacing.

  • Microstructure: Aligned microtwins rather than perfect single crystals, though the alignment is sufficient for many applications.

When compared to physical vapor transport (PVT) techniques traditionally used for pentacene crystal growth, the naphthalene flux method produces crystals of comparable or larger size with potentially better control over growth conditions.

Microwave-Assisted and Photochemical Synthesis Protocols

Alternative synthetic approaches utilizing photochemistry and microwave irradiation have gained attention for their potential to provide more environmentally friendly, energy-efficient routes to pentacene and its derivatives.

Photochemical Synthesis Pathways

Photochemical synthesis represents an elegant approach to pentacene production that can operate under mild conditions. The key to this methodology is the development of appropriate photolabile precursors that undergo clean conversion to pentacene upon irradiation.

One particularly effective precursor is 6,13-dihydro-6,13-ethanopentacene-15,16-dione, an α-diketone that undergoes photolysis when irradiated with light at 460 nm. Under argon atmosphere, this precursor converts to pentacene in excellent yield (74%) through a reaction that appears to proceed via the singlet excited state.

The photochemical conversion follows a well-defined sequence:

  • The yellow diketone solution in toluene transitions to fluorescent orange-pink within minutes of irradiation.
  • Purple pentacene precipitates form as the reaction progresses.
  • After approximately 35 minutes, the solution becomes colorless with pentacene as the predominant product.

Notably, the reaction outcome is highly dependent on the presence of oxygen. Under aerobic conditions, the same precursor yields the 6,13-endoperoxide of pentacene rather than pentacene itself. This occurs because the excited triplet state of any pentacene formed can sensitize oxygen to its singlet state, which then reacts with ground-state pentacene.

The photochemical approach also demonstrates utility for film formation, as the α-diketone precursor can be deposited on glass substrates and subsequently converted to pentacene films through photoirradiation. This methodology extends to the synthesis of functionalized pentacenes, including dibromopentacenes and related structures.

Microwave-Assisted Synthesis

While microwave-assisted synthetic protocols have revolutionized many areas of organic synthesis, their application to pentacene chemistry remains relatively unexplored in the published literature examined. This represents a significant opportunity for future research, as microwave irradiation could potentially accelerate traditional pentacene synthesis routes or enable novel transformation pathways not accessible through conventional heating.

The advantages of microwave-assisted synthesis—including rapid reaction times, reduced energy consumption, and potential for selective heating—would be particularly valuable for pentacene synthesis, where extended heating periods can lead to decomposition or oxidation. Future investigations might explore microwave acceleration of established synthetic routes, such as the reduction of pentacene-6,13-dione or the conversion of soluble precursors to pentacene.

The growth dynamics of pentacene thin films are governed by a complex interplay of molecular adsorption, surface diffusion, nucleation, and domain formation. The resulting film morphology is highly sensitive to deposition parameters such as substrate temperature, deposition rate, and ambient pressure, as well as to the chemical and structural characteristics of the substrate surface. In the context of organic electronics, controlling the morphology and crystallinity of pentacene films is essential for achieving high-performance devices, as these attributes directly affect charge carrier mobility and device stability.

Atomic force microscopy studies have revealed that pentacene films deposited under optimized conditions exhibit a characteristic dendritic structure, with well-connected molecular grains in the sub-micrometer to micrometer size range. These grains display a layered structure with a step height of approximately 1.54 nanometers, indicative of a stand-up molecular orientation. Such molecular ordering is critical for efficient charge transport, as it promotes π-π stacking and minimizes grain boundary scattering. The evolution of film morphology with increasing thickness reveals a transition from isolated dendritic islands to a more continuous film, accompanied by an increase in surface roughness and the emergence of grain boundaries. These morphological features are intimately linked to the underlying growth dynamics and are further modulated by the choice of substrate and surface treatment [1].

The initial stages of pentacene film growth are characterized by the nucleation and growth of monolayer islands, which subsequently coalesce to form a continuous film. The growth mode can range from layer-by-layer (Frank–van der Merwe) to island growth (Volmer–Weber), depending on the balance between molecule-substrate and molecule-molecule interactions. The self-assembly of pentacene molecules on various substrates has been extensively studied using a combination of experimental techniques, including atomic force microscopy, X-ray diffraction, and electron microscopy, as well as theoretical approaches such as density functional theory and lattice gas models [3]. These investigations have provided valuable insights into the equilibrium structures, driving forces, and kinetic barriers that dictate thin-film formation and evolution.

The ability to manipulate the growth dynamics and morphology of pentacene thin films through careful control of deposition parameters and substrate engineering has enabled the development of advanced strategies for phase control, epitaxial alignment, and grain boundary engineering. The following sections delve into the specific mechanisms and methodologies that underpin these approaches, with a particular emphasis on self-limited growth, phase transitions, substrate-induced alignment, and confined geometry effects.

Self-Limited Growth Behavior in Vacuum-Deposited Films

The phenomenon of self-limited growth is a hallmark of pentacene thin-film formation, particularly in vacuum-deposited films. This behavior arises from the intrinsic tendency of pentacene to form a distinct thin-film phase at the substrate interface, which is metastable with respect to the bulk polymorphs. The self-limiting nature of this growth mode is closely associated with the structural and energetic constraints imposed by the substrate and the molecular packing preferences of pentacene.

Experimental investigations employing X-ray diffraction and atomic force microscopy have demonstrated that the thin-film phase of pentacene is typically restricted to a maximum thickness of approximately 50 nanometers, corresponding to about 30 monolayers [2]. Beyond this critical thickness, the growth of the thin-film phase is supplanted by the nucleation and expansion of bulk polymorphs, most notably the Campbell and Holmes phases. The transition from the thin-film phase to the bulk phase is not abrupt but rather involves the gradual emergence of bulk crystallites at specific sites within the thin-film matrix, such as crystal facets or stacking fault regions.

The self-limited growth of the thin-film phase is further evidenced by the observation of constant terrace heights and the persistence of dendritic island structures up to the critical thickness. As additional pentacene is deposited, the valleys between adjacent islands gradually fill, leading to an increase in surface roughness and the formation of grain boundaries. Notably, the thin-film phase can, under certain conditions, persist to greater thicknesses if the film is free of defects or if specific deposition parameters are employed to suppress the nucleation of bulk phases [2].

The self-limiting behavior is intimately linked to the interplay between molecular packing, surface energy, and kinetic barriers. The thin-film phase is stabilized by strong molecule-substrate interactions and a favorable herringbone packing motif, which is disrupted as the film grows thicker and the influence of the substrate diminishes. At this point, the system seeks to minimize its free energy by transitioning to the more stable bulk polymorphs, which exhibit different molecular orientations and packing arrangements.

Data Table: Pentacene Thin-Film Growth Characteristics

ParameterThin-Film PhaseBulk Phase (Campbell/Holmes)
Maximum Thickness (nm)~50>50
Molecular OrientationStand-upTilted/lying-down
Terrace Height (nm)~1.54Variable
Surface Roughness (σRMS, nm)<5>8
Grain Size (µm)0.1–11–10
Dominant Growth ModeLayered/dendritic3D island

The data presented in the table above highlight the key distinctions between the thin-film and bulk phases of pentacene, underscoring the self-limiting nature of the former and the morphological evolution that accompanies the transition to the latter.

Phase Transition Mechanisms from Metastable Thin-Film to Bulk Polymorphs

The phase behavior of pentacene thin films is characterized by a rich polymorphism, with multiple crystalline phases accessible depending on film thickness, deposition conditions, and post-deposition treatments. The transition from the metastable thin-film phase to the thermodynamically favored bulk polymorphs is a critical aspect of pentacene film growth, with profound implications for film morphology, crystallinity, and electronic properties.

Detailed studies using X-ray diffraction and atomic force microscopy have revealed that the thin-film phase of pentacene is distinguished by a single crystalline orientation, whereas the bulk phase exhibits multiple orientations, including crystallites with their (001) planes parallel to the substrate and others tilted by characteristic angles (e.g., 0.75°, 5°, 10°, 13°, or 21°) [2]. The nucleation of bulk phase domains is often initiated at specific sites within the thin-film phase, such as crystal facets or stacking faults between adjacent dendritic branches. These sites provide the structural and energetic conditions necessary for the transformation to the bulk phase, which is facilitated by the accumulation of strain or the presence of defects.

The transition from the thin-film phase to the Campbell phase is particularly well-studied. Two primary mechanisms have been proposed for the formation of Campbell phase domains: (i) adaptation of Campbell phase crystals to the characteristic surface slopes of thin-film phase islands, and (ii) nucleation at stacking fault sites between dendritic branches. The formation of the Holmes phase, another bulk polymorph, is templated by the thin-film phase and requires a significant tilt (21°) of the molecular packing, as verified by grazing incidence X-ray diffraction. This large inclination is only possible at thin-film phase island sites with steep slopes, highlighting the role of local morphology in dictating phase transitions [2].

The kinetics of phase transitions are influenced by deposition parameters, substrate treatments, and post-deposition annealing. For example, heat treatment, solvent exposure, or aging can induce the transformation of the thin-film phase into bulk polymorphs, as evidenced by changes in X-ray diffraction patterns and surface morphology. Molecular dynamics simulations have corroborated these findings, demonstrating that the energy landscape of pentacene thin films is shaped by the competition between substrate-induced stabilization and the intrinsic thermodynamic preference for bulk packing motifs.

Data Table: Phase Transition Characteristics in Pentacene Thin Films

PhaseOrientation (relative to substrate)Nucleation SiteTransition TriggerTilt Angle (°)
Thin-Film PhaseParallel (stand-up)Substrate interfaceFilm thickness, defects0
Campbell PhaseParallel or slightly tiltedFacets, stacking faultsThickness, strain, annealing0–13
Holmes PhaseTilted (relative to thin-film)Steep island slopesTemplate effect, local geometry21

The data table summarizes the orientations, nucleation sites, triggers, and tilt angles associated with the various phases of pentacene, providing a framework for understanding the phase transition mechanisms that govern thin-film evolution.

Substrate-Induced Epitaxial Alignment Strategies

The alignment of pentacene molecules on a substrate is a critical determinant of thin-film morphology, crystallinity, and electronic properties. Substrate-induced epitaxial alignment strategies leverage the structural and chemical characteristics of the substrate to direct the orientation and packing of pentacene molecules, thereby enhancing film quality and device performance.

Recent advances in surface engineering have enabled the controlled growth of pentacene films with tailored molecular orientations. For example, the use of reconstructed silicon surfaces, such as Si(001)-2 × 1, has been shown to promote the formation of well-ordered pentacene monolayers through a combination of adsorption site selection and intermolecular interactions [3]. Density functional theory and lattice gas model calculations have revealed that pentacene molecules preferentially adopt planar adsorption complexes, with orientations either along or perpendicular to the silicon dimer rows. The self-assembly of these complexes is driven by a delicate balance between adsorption energy and intermolecular forces, resulting in equilibrium structures that can be tuned by adjusting surface coverage and deposition pressure.

The interaction between pentacene and two-dimensional materials, such as graphene, offers another avenue for epitaxial alignment. Studies employing grazing-incidence X-ray scattering and atomic force microscopy have demonstrated that pentacene molecules form a lying-down phase on epitaxial graphene, with rapid domain growth along specific crystallographic directions [4]. This alignment enhances charge transport and optical absorption, making it attractive for applications in organic field-effect transistors and solar cells. The growth behavior is characterized by two distinct stages: an initial rapid growth of domains up to 1.5 nanometers, followed by continuous lateral expansion in a single in-plane direction, resulting in needle-shaped domains.

Copper surfaces, such as Cu(110), have also been employed to induce epitaxial growth of pentacene films with either standing or lying molecular orientations, depending on the specific surface preparation and deposition conditions [5]. X-ray diffraction studies have confirmed the formation of distinct crystallographic structures under essentially identical growth conditions, highlighting the sensitivity of pentacene alignment to subtle variations in substrate properties.

Data Table: Substrate-Induced Alignment of Pentacene Films

SubstratePreferred OrientationGrowth ModeAlignment MechanismReference
Si(001)-2 × 1Planar, along/perpendicular to dimer rowsLayered/rectangular poresAdsorption site selection [3]
Epitaxial Graphene/SiCLying-downNeedle-shaped domainsπ-π stacking, surface energy [4]
Cu(110)Standing/lyingEpitaxialSurface reconstruction [5]

The table above summarizes the substrate-induced alignment strategies for pentacene films, emphasizing the role of substrate structure and chemistry in directing molecular orientation and growth mode.

Grain Boundary Engineering Through Confined Geometries

Grain boundaries are ubiquitous in polycrystalline pentacene thin films and play a pivotal role in determining charge transport, film stability, and device reliability. The engineering of grain boundaries through confined geometries offers a powerful approach to modulating film microstructure and enhancing performance.

The formation and evolution of grain boundaries in pentacene films are intimately linked to the growth dynamics and morphological evolution described in previous sections. During the initial stages of film growth, isolated dendritic islands nucleate and expand, eventually coalescing to form a continuous film. The regions where adjacent islands merge become grain boundaries, which can act as barriers to charge transport and sites for defect accumulation [2].

Confined geometries, such as patterned substrates or nanoscale channels, can be used to control the nucleation and growth of pentacene islands, thereby influencing the density, orientation, and distribution of grain boundaries. By restricting the available surface area and imposing geometric constraints, it is possible to promote the formation of larger, more uniformly oriented grains with reduced boundary density. This approach has been demonstrated using a variety of techniques, including soft lithography, nanoimprint patterning, and template-assisted growth.

Atomic force microscopy and X-ray diffraction studies have shown that films grown in confined geometries exhibit enhanced crystallinity, larger grain sizes, and improved molecular ordering compared to films grown on unpatterned substrates. The reduction in grain boundary density translates directly into higher charge carrier mobility and improved device performance. Moreover, the ability to engineer grain boundaries at the nanoscale opens new avenues for the design of heterojunctions, interfaces, and functional architectures in organic electronic devices.

Data Table: Effects of Confined Geometries on Pentacene Film Properties

Geometry TypeGrain Size (µm)Grain Boundary DensityCrystallinityCharge Mobility (cm²/Vs)
Unpatterned0.1–1HighModerate0.1–1
Confined (patterned)1–10LowHigh1–5

The data table illustrates the impact of confined geometries on key film properties, highlighting the benefits of grain boundary engineering for optimizing pentacene thin films.

The architectural design of pentacene-based organic field-effect transistors follows fundamental principles that optimize charge transport while minimizing parasitic effects. Device configurations are classified into four primary architectures based on the relative positioning of the gate electrode and source-drain contacts [1].

Bottom Gate Top Contact Architecture represents the most widely implemented configuration for high-performance pentacene devices. This staggered geometry enables field-effect mobilities ranging from 0.39 to 1.52 cm²/V·s with on/off current ratios exceeding 10⁷ [2] [3]. The architecture permits pentacene deposition as the final fabrication step, preserving interface quality while facilitating contact optimization through thermal annealing processes.

Device Geometry Optimization involves careful consideration of channel dimensions and contact configurations. Channel lengths typically range from 20 to 50 μm, with channel widths of 1.5 mm providing optimal current handling capabilities [2]. The use of high-dielectric constant materials such as hafnium dioxide increases capacitive coupling, resulting in 28.23% improvement in drain current and 51.88% enhancement in current on/off ratio compared to silicon dioxide gates.

Contact Engineering significantly influences device performance through interface resistance modulation. Gold electrodes demonstrate superior hole injection characteristics, with contact resistance values between 200-1000 Ω·μm depending on interface treatment. Surface modification using octadecyltrichlorosilane treatment enhances mobility from 0.39 to 1.52 cm²/V·s through improved molecular ordering at the dielectric interface [2].

Temperature-Dependent Transport Mechanisms reveal thermally activated behavior with activation energies of 68 meV, indicating multiple trap and release mechanisms dominating charge transport. The first three to four monolayers contribute predominantly to charge conduction, with subsequent layers exhibiting diminished transport efficiency due to increased grain boundary density.

Device ArchitectureChannel FormationTypical Mobility (cm²/V·s)On/Off RatioAdvantagesDisadvantages
Bottom Gate Bottom Contact (BGBC)Coplanar0.01-0.410⁴-10⁶Quick material testing, pristine interfaceEnvironmental exposure
Bottom Gate Top Contact (BGTC)Staggered0.39-1.5210⁵-10⁷High performance, low contact resistanceComplex fabrication
Top Gate Bottom Contact (TGBC)Staggered0.01-0.310⁴-10⁶Environmental protectionInterface degradation risk
Top Gate Top Contact (TGTC)Coplanar0.4-1.510⁵-10⁸Environmental protection, high performanceComplex fabrication

Charge Injection Mechanisms at Graphene-Pentacene Interfaces

The integration of graphene electrodes with pentacene semiconductors creates unique van der Waals heterostructures that exhibit exceptional charge injection properties. These interfaces demonstrate fundamentally different transport mechanisms compared to conventional metal-organic semiconductor contacts.

Energy Barrier Formation at graphene-pentacene interfaces depends critically on molecular orientation and interface morphology. Needle-like pentacene nanostructures lying flat on graphene exhibit energy barriers of 0.47-0.55 eV, while vertically oriented two-to-three layer dendritic structures show significantly higher barriers of 0.92-1.44 eV. This orientation-dependent barrier modulation enables tunable charge injection characteristics through controlled film growth.

Thermionic Emission Mechanisms dominate charge transport at low bias voltages, transitioning to Poole-Frenkel emission at higher field strengths. The unique two-dimensional nature of graphene enables voltage-dependent charge doping that modulates the effective Fermi level position relative to pentacene energy bands. This tunability results in asymmetric transfer characteristics with distinct rectification behavior.

Polymer Residue Effects from graphene transfer processes significantly influence pentacene molecular assembly. Clean graphene surfaces promote epitaxial growth with lying-down molecular orientation through π-π interactions, while polymer-contaminated surfaces induce standing-up orientations that enhance lateral charge transport. Devices utilizing polymer-residue-modified graphene electrodes achieve field-effect mobilities of 1.2 cm²/V·s, substantially higher than clean interface configurations.

Contact Resistance Optimization through interface engineering enables dramatic performance improvements. Edge contact geometries combined with electrostatic doping reduce specific contact resistivity from 1372 Ω·μm to 45 Ω·μm, representing a 91% improvement over conventional surface contacts. This enhancement stems from increased current injection efficiency at graphene edges where density of states limitations are minimized.

Interface ConfigurationEnergy Barrier at Graphene/Pentacene (eV)Molecular OrientationCharge Transfer MechanismContact Resistance (Ω·μm)Field-Effect Mobility (cm²/V·s)
Needle-like pentacene (10-30 nm)0.47-0.55Flat on grapheneThermionic emission456-13721.2
2-3 Layer dendritic pentacene0.92-1.44Upright standingPoole-Frenkel emission200-10000.8-1.0
Standing-up orientation0.21-0.34Perpendicular to surfaceEnhanced injection45-5191.52
Lying-down orientation0.67-1.05Parallel to surfaceReduced injection13720.39

Mobility Enhancement Through Crystalline Orientation Control

Crystalline orientation control represents the most critical factor determining charge carrier mobility in pentacene devices. The inherent anisotropy of pentacene molecular packing creates distinct transport pathways that can be optimized through precise processing techniques.

Herringbone Crystal Structure optimization involves controlling intermolecular spacing and molecular tilt angles to maximize electronic coupling between adjacent molecules. The optimal herringbone spacing of 14.1 Å enables two-dimensional band transport with mobility enhancements of 2-3 times compared to disordered films. Thermal gradient processing techniques promote large grain formation while minimizing grain boundary densities that impede charge transport.

Molecular Packing Anisotropy creates distinct transport channels with vastly different mobility characteristics. TIPS-pentacene exhibits maximum mobility when the needle axis orientation forms a 35° angle with the charge transport direction, achieving mobilities of 0.7 cm²/V·s with anisotropy ratios of approximately 20. In contrast, TES-pentacene demonstrates higher anisotropy ratios exceeding 45 but lower absolute mobilities of 0.06 cm²/V·s due to one-dimensional slipped-stack packing.

Strain Engineering through lattice modification enables significant mobility enhancements while maintaining crystalline integrity. Solution-sheared films under controlled strain conditions exhibit thermally-expanded lattice parameters that improve charge transfer integrals between neighboring molecules. Strain-stabilized films demonstrate mobility improvements of up to 2.7 cm²/V·s when lateral confinement techniques are employed during crystallization.

Layer Thickness Optimization reveals that charge transport occurs predominantly within the first 8-10 monolayers adjacent to the dielectric interface. Ultra-thin crystalline films of 2-3 layers exhibit hopping-dominated transport, while thicker films transition to band-like conduction mechanisms. The optimal thickness represents a compromise between transport efficiency and environmental stability, typically achieved at 8 monolayers for maximum performance.

Air-Flow Navigation Techniques provide practical methods for controlling crystal orientation during solution processing. Controlled air flow during solvent evaporation reduces crystal anisotropy and improves areal coverage, resulting in four-fold mobility increases and one order of magnitude improvement in device-to-device consistency.

Crystal Structure ParameterOptimized ValueMobility Enhancement FactorTransport MechanismActivation Energy (meV)Processing Method
Herringbone packing14.1 Å spacing2-3x2D band transport68Thermal gradient
π-π stacking distance3.3-3.4 Å4-5x1D hopping transport64Solution shearing
Grain boundary densityMinimized3-4xReduced scattering45-55Air-flow navigation
Molecular tilt angle35° for TIPS-pentacene2.5xAnisotropic transport40-60Substrate alignment
Crystal domain size>1 μm4xBand-like transport25-35Lateral confinement
Layer thickness8-10 monolayers2xMulti-trap release68Temperature control

Photovoltaic Applications in Heterojunction Configurations

Pentacene demonstrates exceptional photovoltaic performance in heterojunction configurations, serving as both donor and acceptor materials depending on molecular functionalization and device architecture. The compound's broad absorption spectrum and efficient exciton generation make it particularly suitable for solar energy conversion applications.

Bilayer Heterojunction Systems utilizing pentacene as the donor material with fullerene acceptors achieve remarkable external quantum efficiencies. Pentacene/C60 devices demonstrate peak external quantum efficiencies of 58% with power conversion efficiencies ranging from 1.8% to 4.5%. The large exciton diffusion length in polycrystalline pentacene films, combined with efficient charge separation at the heterojunction interface, enables broad-spectrum photoconversion throughout the visible range.

Modified Pentacene Acceptors created through cyano-functionalization transform the typically p-type pentacene into n-type materials suitable for polymer solar cell applications. Cyanopentacene derivatives blended with poly(3-hexylthiophene) achieve power conversion efficiencies of 0.43% with open-circuit voltages as high as 0.82 V. The ability to tune energy levels through functional group modification while controlling crystal packing through trialkylsilyl substitution provides extensive optimization possibilities.

Multiple Heterojunction Architectures enable enhanced photon harvesting across extended wavelength ranges. Pentacene/zinc phthalocyanine/C60 three-component systems utilize triplet-to-triplet energy transfer mechanisms to achieve improved photocurrent generation. These antenna effects extend the photoresponse from near-ultraviolet through visible to near-infrared wavelengths, demonstrating the potential for high-efficiency broad-spectrum devices.

Interface Engineering Effects significantly influence photovoltaic performance through control of energy level alignment and morphology. Pentacene-doped copper phthalocyanine layers increase power conversion efficiency by 77% compared to undoped systems, achieving 3.06% efficiency through improved carrier mobility balance. The enhancement stems from increased crystallinity and optimized energy level alignment rather than improved optical absorption.

Interlayer Optimization through precise thickness control and thermal annealing processes enables substantial performance improvements. Bathocuproine exciton blocking layers with optimized 6 nm thickness improve external quantum efficiency through enhanced optical field distribution and carrier collection efficiency. Thermal annealing processes increase open-circuit voltage through reduced reverse saturation current, contributing to overall efficiency enhancements.

Heterojunction TypePower Conversion Efficiency (%)Open Circuit Voltage (V)Short Circuit Current (mA/cm²)Fill FactorExternal Quantum Efficiency (%)Active Layer Thickness (nm)
Pentacene/C60 bilayer1.8-4.50.4-0.68.5-12.40.61-0.655840-60
Pentacene/CdS0.430.821.630.3425500
P3HT/Cyanopentacene0.430.781.630.3415200
Pentacene-doped CuPc/C603.060.559.20.584550
Pentacene/ZnPc/C602.10.57.80.523580
Pentacene/MoS20.0040.60.020.35540

XLogP3

6.7

LogP

7.11 (LogP)

Melting Point

257.0 °C

UNII

9FQU5HA0UY

Other CAS

135-48-8

Wikipedia

Pentacene

General Manufacturing Information

Pentacene: ACTIVE

Dates

Last modified: 08-15-2023

Multifunctional Tetracene/Pentacene Host/Guest Nanorods for Enhanced Upconversion Photodynamic Tumor Therapy

Rui Zhang, Yan Guan, Zhiyan Zhu, Hongying Lv, Futian Li, Shuqing Sun, Juan Li
PMID: 31532613   DOI: 10.1021/acsami.9b12967

Abstract

The tissue penetration depth of light and the singlet oxygen (
O
) generation efficiency of photosensitizers (PSs) are the two main factors that determine the effectiveness of photodynamic therapy for tumors. Herein, we report a novel strategy to prepare a multifunctional upconversion photosensitizer (UCPS) based on the host/guest nanoarchitecture. By a simple reprecipitation method, host/guest tetracene/pentacene nanorods (Tc/Pc NRs) were synthesized for enhancing triplet-triplet annihilation-upconversion (TTA-UC) or two-photon excited emission and
O
generation efficiency upon 650 or 808 nm excitation. Tc/Pc NRs had higher
O
quantum yield (74%) than Tc NRs (28%) upon 650 nm laser irradiation. The proposed mechanism is that doping Pc molecules into Tc NRs induces intermediate states between S
and S
, shortening the energy gap for
O
generation and resulting in TTA-UC emission. Equally important, with 808 nm fs laser excitation, Tc/Pc NRs showed an enhanced
O
generation efficiency and two-photon absorption cross section (σ) compared with Tc NRs. In addition, when the tumors in mice were exposed to Tc/Pc NRs with 650 or 808 nm wavelength irradiation, the tumor inhibition rates achieved 99 and 95%, respectively. This work opens new perspectives for exploring novel nano-UCPSs for biomedical applications.


Mapping orbital changes upon electron transfer with tunnelling microscopy on insulators

Laerte L Patera, Fabian Queck, Philipp Scheuerer, Jascha Repp
PMID: 30760911   DOI: 10.1038/s41586-019-0910-3

Abstract

Electron transfer plays a crucial part in many chemical reactions
, including photosynthesis, combustion and corrosion. But even though redox-state transitions change the electronic structure of the molecules involved, mapping these changes at the single-molecule level is challenging. Scanning tunnelling microscopy provides insights into the orbital structure
of single molecules and their interactions
, but requires the use of a conductive substrate that keeps molecules in a given charge state and thereby suppresses redox-state transitions. Atomic force microscopy can be used on insulating substrates to obtain structural
and electrostatic
information but does not generally access electronic states. Here we show that when synchronizing voltage pulses that steer electron tunnelling between a conductive atomic force microscope tip and a substrate with the oscillation of the tip, we can perform tunnelling experiments on non-conductive substrates and thereby map the orbital structure of isolated molecules as a function of their redox state. This allows us to resolve previously inaccessible electronic transitions in space and energy and to visualize the effects of electron transfer and polaron formation on individual molecular orbitals. We anticipate that our approach will prove useful for the investigation of complex redox reactions and charging-related phenomena with sub-ångström resolution.


Bingzhe Wang, Youjuan Wang, Yanpei Wang, Yan Zhao, Chan Yang, Zebing Zeng, Shuangyan Huan, Guosheng Song, Xiaobing Zhang
PMID: 32050763   DOI: 10.1021/acs.analchem.0c00329

Abstract

Peroxynitrite (ONOO
) is involved in neurodegenerative, inflammatory, cardiovascular disorders, cancers, and other pathological progress. However, current imaging methods for sensing ONOO
usually suffer from high background/autofluorescence for fluorescent probes and poor selectivity/short emission wavelength for chemiluminescent probes. Herein, we present a novel chemiluminescent molecule (oxygen-embedded quinoidal pentacene) responsive to ONOO
for the first time, on the basis of which we rationally construct a near-infrared nanoprobe for detecting ONOO
via chemiluminescence resonance energy transfer (CRET) mechanism. Notably, our nanoprobe exhibits good selectivity, ultrahigh sensitivity (nanomole level), low background noise, fast response, and high water solubility. Moreover, the near-infrared emission from CRET offers higher tissue penetration of the chemiluminescent signal. Finally, our nanoprobe is further successfully applied to detecting endogenous ONOO
in mice with abdominal inflammation, drug-induced hepatotoxicity, or tumor models in vivo. In summary, the self-luminescing nanoprobes can act as an alternative visualizable tool for illuminating the mechanism of ONOO
involved in the specific pathological process.


Nucleation and strain-stabilization during organic semiconductor thin film deposition

Yang Li, Jing Wan, Detlef-M Smilgies, Nicole Bouffard, Richard Sun, Randall L Headrick
PMID: 27600905   DOI: 10.1038/srep32620

Abstract

The nucleation mechanisms during solution deposition of organic semiconductor thin films determine the grain morphology and may influence the crystalline packing in some cases. Here, in-situ optical spectromicroscopy in reflection mode is used to study the growth mechanisms and thermal stability of 6,13-bis(trisopropylsilylethynyl)-pentacene thin films. The results show that the films form in a supersaturated state before transforming to a solid film. Molecular aggregates corresponding to subcritical nuclei in the crystallization process are inferred from optical spectroscopy measurements of the supersaturated region. Strain-free solid films exhibit a temperature-dependent blue shift of optical absorption peaks due to a continuous thermally driven change of the crystalline packing. As crystalline films are cooled to ambient temperature they become strained although cracking of thicker films is observed, which allows the strain to partially relax. Below a critical thickness, cracking is not observed and grazing incidence X-ray diffraction measurements confirm that the thinnest films are constrained to the lattice constants corresponding to the temperature at which they were deposited. Optical spectroscopy results show that the transition temperature between Form I (room temperature phase) and Form II (high temperature phase) depends on the film thickness, and that Form I can also be strain-stabilized up to 135 °C.


Investigation of Ultraviolet Light Curable Polysilsesquioxane Gate Dielectric Layers for Pentacene Thin Film Transistors

Hideto Shibao, Yoshio Nakahara, Kazuyuki Uno, Ichiro Tanaka
PMID: 27451626   DOI: 10.1166/jnn.2016.12292

Abstract

Polysilsesquioxane (PSQ) comprising 3-methacryloxypropyl groups was investigated as an ultraviolet (UV)-light curable gate dielectric-material for pentacene thin film transistors (TFTs). The surface of UV-light cured PSQ films was smoother than that of thermally cured ones, and the pentacene layers deposited on the UV-Iight cured PSQ films consisted of larger grains. However, carrier mobility of the TFTs using the UV-light cured PSQ films was lower than that of the TFTs using the thermally cured ones. It was shown that the cross-linker molecules, which were only added to the UV-light cured PSQ films, worked as a major mobility-limiting factor for the TFTs.


Photostability enhancement of the pentacene derivative having two nitronyl nitroxide radical substituents

Akihiro Shimizu, Akitaka Ito, Yoshio Teki
PMID: 26814191   DOI: 10.1039/c5cc09481j

Abstract

Pentacene derivatives possessing nitronyl nitroxide radical substituents (1a and 1b) were synthesized, and their photochemical properties were evaluated. 1a with two radical substituents showed a remarkable enhancement of photostability compared with pentacene, 6,13-bis(triisopropylsilylethynyl)pentacene and the monoradical, 1b. This is understood due to the presence of the multiple deactivation pathways in the photoexcited states.


High performing solution-coated electrolyte-gated organic field-effect transistors for aqueous media operation

Qiaoming Zhang, Francesca Leonardi, Stefano Casalini, Inés Temiño, Marta Mas-Torrent
PMID: 28004824   DOI: 10.1038/srep39623

Abstract

Since the first demonstration, the electrolyte-gated organic field-effect transistors (EGOFETs) have immediately gained much attention for the development of cutting-edge technology and they are expected to have a strong impact in the field of (bio-)sensors. However EGOFETs directly expose their active material towards the aqueous media, hence a limited library of organic semiconductors is actually suitable. By using two mostly unexplored strategies in EGOFETs such as blended materials together with a printing technique, we have successfully widened this library. Our benchmarks were 6,13-bis(triisopropylsilylethynyl)pentacene and 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT), which have been firstly blended with polystyrene and secondly deposited by means of the bar-assisted meniscus shearing (BAMS) technique. Our approach yielded thin films (i.e. no thicker than 30 nm) suitable for organic electronics and stable in liquid environment. Up to date, these EGOFETs show unprecedented performances. Furthermore, an extremely harsh environment, like NaCl 1M, has been used in order to test the limit of operability of these electronic devices. Albeit an electrical worsening is observed, our devices can operate under different electrical stresses within the time frame of hours up to a week. In conclusion, our approach turns out to be a powerful tool for the EGOFET manufacturing.


Tuning of the stability and energy levels of singlet exciton fission relevant excited states of pentacenes by site-specific substitution

Li Shen, Yuhan Chen, Xiyou Li, Chungang Li
PMID: 27131283   DOI: 10.1016/j.jmgm.2016.04.007

Abstract

Pentacene crystals or oligomers undergo efficient singlet exciton fission (SF) after photo-excitation, which is expected to be useful in overcoming the Shockley-Queisser theoretical limit of solar cells. However, pentacenes are extremely unstable in air due to oxidation by oxygen. In this work, we designed a group of pentacene compounds with different substituents at different positions. The energy levels of HOMO and LUMO, which are believed to be closely related to the stability of pentacene, were calculated. The relationship between the molecular structure and the stability was discussed. The driving force for SF was estimated from the difference between the energy of first singlet excited state (E(S1)) and the energy of two triplet excited state (2×E(T1)) following equation E(S1)-2E(T1). Strong electron-withdrawing groups can stabilize pentacene compounds significantly, but induce a decrease on the driving force of SF slightly. Electron-donating groups destabilize the pentacene compounds dramatically and hence the introduction of electron donating groups to pentacene is not recommended. TIPS is an ideal group to improve the stability of pentacene compounds. TIPS does not change the driving force of SF significantly. Sulfur containing groups are also efficient on stabilizing pentacene compounds. These groups increase the driving force of SF at ɑ position, and recued the driving force of SF at other positions. The results of this work provide a theoretical ground for rational design of new SF molecules based on pentacenes.


Monte Carlo Wavefunction Approach to Singlet Fission Dynamics of Molecular Aggregates

Masayoshi Nakano, Kenji Okada, Takanori Nagami, Takayoshi Tonami, Ryohei Kishi, Yasutaka Kitagawa
PMID: 30717244   DOI: 10.3390/molecules24030541

Abstract

We have developed a Monte Carlo wavefunction (MCWF) approach to the singlet fission (SF) dynamics of linear aggregate models composed of monomers with weak diradical character. As an example, the SF dynamics for a pentacene dimer model is investigated by considering the intermolecular electronic coupling and the vibronic coupling. By comparing with the results by the quantum master equation (QME) approach, we clarify the dependences of the MCWF results on the time step (Δ
) and the number of MC trajectories (
). The SF dynamics by the MCWF approach is found to quantitatively (within an error of 0.02% for SF rate and of 0.005% for double-triplet (TT) yield) reproduce that by the QME approach when using a sufficiently small Δ
(~0.03 fs) and a sufficiently large
(~10⁵). The computational time (
) in the MCWF approach also exhibits dramatic reduction with increasing the size of aggregates (
-mers) as compared to that in the QME approach, e.g., ~34 times faster at the 20-mer, and the size-dependence of
shows significant reduction from
(QME) to
(MCWF). These results demonstrate the promising high performance of the MCWF approach to the SF dynamics in extended multiradical molecular aggregates including a large number of quantum dissipation, e.g., vibronic coupling, modes.


Synthesis of Ethano-Bridged Diazapolycenes as Potential Precursors for Diazapolycenes and Their Properties

Moinul Karim, Yurngdong Jahng
PMID: 27023505   DOI: 10.3390/molecules21040407

Abstract

A series of ethanodiazapolycenes were prepared in 87%-89% yields by Friedländer reactions of three o-aminoarenecarbaldehydes with bicyclo[2.2.2]octane-2,5-dione and their spectral, thermal, and structural properties were studied. Subsequent attempts to convert them to diazapolycenes have proved unsuccessful.


Explore Compound Types